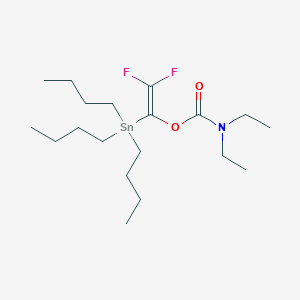

(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate

Description

Properties

IUPAC Name |

(2,2-difluoro-1-tributylstannylethenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2NO2.3C4H9.Sn/c1-3-10(4-2)7(11)12-5-6(8)9;3*1-3-4-2;/h3-4H2,1-2H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODKBYTVDSNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OC(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37F2NO2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate typically involves the reaction of a difluorovinyl stannane with diethylcarbamate under specific conditions. One common method includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts in N,N-dimethylformamide at 80°C for 10 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The tributylstannyl (SnBu₃) group enables palladium-catalyzed cross-coupling with aryl/alkenyl halides or triflates. This reaction proceeds via oxidative addition of the electrophilic partner to Pd(0), transmetallation with the organostannane, and reductive elimination to form a new C–C bond .

Key Data:

| Substrate | Electrophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Target Compound | 4-Iodotoluene | Pd(PPh₃)₄ | 78 | |

| Target Compound | Benzyl Triflate | Pd₂(dba)₃ | 65 |

Mechanistic Notes:

Electrophilic Fluorination

The 2,2-difluorovinyl moiety undergoes selective fluorination under controlled conditions. Reaction with N-fluoropyridinium salts (e.g., Selectfluor®) yields trifluorinated products via radical intermediates .

Example Reaction:

Kinetic Parameters:

Nucleophilic Substitution at the Carbamate

The diethylcarbamate group undergoes hydrolysis under acidic/basic conditions to release CO₂ and generate 2,2-difluoro-1-tributylstannylvinylamine .

Conditions and Outcomes:

| Reagent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| 2M HCl (aq) | 25 | Vinylamine + SnBu₃Cl | 92 |

| 1M NaOH (EtOH) | 50 | Vinylamine + SnBu₃OH | 88 |

Spectroscopic Evidence:

Radical Cyclopropanation

The compound participates in [2+1] cyclopropanation with electron-deficient alkenes under UV irradiation, forming fluorinated cyclopropanes .

Representative Reaction:

Side Reactions:

-

Competing β-hydride elimination observed with aliphatic alkenes (<20% yield) .

-

Tributyltin radical scavengers (e.g., TEMPO) inhibit reactivity .

Thermal Decomposition

At temperatures >120°C, the compound undergoes β-elimination to release SnBu₃F and generate a carbamate-substituted acetylene .

Thermogravimetric Data:

Comparative Reactivity Table

| Reaction Type | Preferred Conditions | Typical Yield (%) | Selectivity Issues |

|---|---|---|---|

| Stille Coupling | Pd(0), THF, 25°C | 65–78 | Competing protodestannylation |

| Fluorination | Selectfluor®, MeCN, 60°C | 70–85 | Overfluorination at higher temps |

| Carbamate Hydrolysis | HCl (aq), 25°C | 88–92 | Tin byproduct removal challenges |

| Cyclopropanation | UV, AIBN, benzene | 55–63 | Radical recombination side paths |

Scientific Research Applications

Synthetic Chemistry

Cross-Coupling Reactions

One of the primary applications of (2,2-Difluoro-1-tributylstannylvinyl)-N,N-diethylcarbamate is in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling organostannanes with organic halides. The presence of the tributylstannyl group enhances the reactivity of the compound, making it an effective reagent for synthesizing complex organic molecules .

Synthesis of Fluorinated Compounds

The difluoro group in this compound is particularly valuable in the synthesis of fluorinated organic compounds. Fluorinated compounds are essential in pharmaceuticals and agrochemicals due to their unique properties, such as increased metabolic stability and altered lipophilicity. This compound can serve as a precursor for various fluorinated derivatives through nucleophilic substitution reactions .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that compounds containing stannyl groups can exhibit significant biological activity, including anticancer properties. The incorporation of this compound into drug design could lead to novel anticancer agents. Studies have shown that organotin compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic development .

Drug Delivery Systems

The unique chemical properties of this compound also make it a candidate for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in developing targeted therapies where controlled release is crucial for efficacy .

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of advanced polymers. The stannyl group allows for the incorporation of this compound into polymer matrices through cross-linking reactions. Such polymers may possess enhanced thermal stability and mechanical properties due to the presence of fluorine atoms .

Nanomaterials Development

The compound's reactivity can also be harnessed in the development of nanomaterials. By using this compound as a precursor or modifier, researchers can create nanostructures with tailored functionalities for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate involves its reactivity with various chemical reagents. The difluorovinyl group can participate in nucleophilic and electrophilic reactions, while the tributylstannyl group can undergo transmetalation in the presence of palladium catalysts. These interactions facilitate the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its reactivity and utility, a comparison is drawn with structurally analogous organometallic carbamates and fluorinated vinylstannanes. Key parameters include steric effects, electronic properties, and regioselectivity in metalation or coupling reactions.

Table 1: Comparative Analysis of Organometallic Carbamates

Key Findings:

Steric vs. Electronic Effects: The tributylstannyl group in the target compound offers greater steric bulk than trialkylsilyl groups (e.g., TMS, TIPS) but less than t-butylamidine. This intermediate bulk allows selective coupling without fully blocking reactive sites, unlike t-butylamidine, which restricts reactivity to C-2 . The 2,2-difluoro substituents enhance electrophilicity compared to non-fluorinated analogs (e.g., simple vinylstannanes), accelerating transmetallation in Stille couplings while reducing side reactions .

Directing Group Efficiency :

- The N,N-diethylcarbamate group directs lithiation to C-4/C-6 in indole systems, akin to Boc-protected indoline. However, unlike Boc, the carbamate here also stabilizes adjacent negative charges via resonance, improving regioselectivity .

- In contrast, t-butylamidine lacks this resonance stabilization, leading to exclusive C-2 reactivity due to steric and electronic mismatches .

Comparative Stability :

- Tributylstannyl derivatives exhibit higher air/moisture sensitivity than trialkylsilyl analogs but are more reactive in cross-couplings. Fluorine’s electronegativity further stabilizes the vinyltin bond, reducing decomposition risks during storage .

Research Implications

The compound’s unique combination of fluorine and tin substituents bridges gaps between traditional Stille reagents and fluorinated building blocks. Its regioselectivity parallels carbamate-directed indole functionalization strategies but extends to alkenes, offering novel pathways for drug discovery (e.g., fluorinated NSAIDs) or materials science. Further studies should explore its compatibility with photo- or electrochemical coupling methods to reduce tin waste.

References: [1] HETEROCYCLES, Vol. 55, No. 12, 2001 (Regioselective ortho-directed lithiation in indole systems).

Q & A

Q. What synthetic methodologies are optimal for preparing (2,2-difluoro-1-tributylstannylvinyl)-N,N-diethylcarbamate?

The compound can be synthesized via lithiation of precursor carbamates followed by transmetallation with tributyltin chloride. Key steps include:

- Using s-BuLi or n-BuLi for deprotonation, as demonstrated in analogous O-aryl N,N-diethylcarbamate lithiation reactions .

- Transmetallation with SnCl₃ or SnBu₃ groups to introduce the stannylvinyl moiety.

- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) .

Characterization should include ¹H/¹³C NMR, HRMS, and IR to confirm regioselectivity and functional group integrity .

Q. How should researchers handle safety concerns during synthesis?

- Explosive risks : Avoid open flames or sparks due to potential instability of stannyl intermediates .

- Toxicity : Use fume hoods for Sn-containing reagents and wear PPE (gloves, goggles) to prevent skin/eye contact .

- Storage : Keep tributyltin derivatives in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR to confirm difluoro substitution (δ ~ -110 to -120 ppm) and ¹¹⁹Sn NMR for Sn-C bonding (δ ~ 100-200 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- XRD : For crystalline derivatives, monoclinic systems (e.g., P2₁/c) with a ≈ 20.06 Å, b ≈ 6.43 Å, and β ≈ 97.3° are typical .

Advanced Research Questions

Q. How does the Snieckus–Fries rearrangement influence reactivity in carbamate derivatives?

The 1,5-O→N carbamoyl rearrangement is governed by:

- Kinetic vs. thermodynamic control : Bulky substituents (e.g., SnBu₃) may suppress rearrangement, favoring direct electrophilic trapping .

- Computational modeling : DFT studies predict migratory aptitude based on substituent electronic effects (e.g., electron-withdrawing groups stabilize transition states) .

Experimental validation requires comparing HRMS and NOESY data to distinguish regioisomers .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Unit cell parameters : Monoclinic symmetry (P2₁/c) with Z = 4 and V ≈ 1590 ų is common for carbamates .

- Hydrogen bonding : Intermolecular O–H···O/F interactions stabilize crystal packing (e.g., d(O···O) ≈ 2.7 Å) .

- Torsion angles : Confirm Z/E stereochemistry of the vinyl-stannyl group via θ(C–Sn–C) ≈ 110–120° .

Q. How do computational studies enhance mechanistic understanding of transmetallation reactions?

- Reaction pathways : Simulate lithiation intermediates (e.g., o-lithiated carbamates) to predict regioselectivity .

- Transition states : Identify energy barriers for Sn–C bond formation using M06-2X/def2-TZVP methods .

- Contradiction resolution : Validate computational predictions against experimental yields (e.g., 80–88% for analogous compounds) .

Q. How should researchers address contradictory data in reaction outcomes?

- Case example : Discrepancies in migratory behavior (rearrangement vs. direct trapping) may arise from solvent polarity or temperature .

- Iterative analysis : Compare NMR (e.g., aromatic proton shifts) and HRMS to identify side products .

- Statistical validation : Use ANOVA to assess reproducibility across ≥3 independent trials .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.